molecular formula C17H19NO2 B15064579 1,2-Benzenediol, 4-[(1,2,3,4-tetrahydro-2-methyl-1-isoquinolinyl)methyl]- CAS No. 60951-17-9

1,2-Benzenediol, 4-[(1,2,3,4-tetrahydro-2-methyl-1-isoquinolinyl)methyl]-

Cat. No.: B15064579
CAS No.: 60951-17-9
M. Wt: 269.34 g/mol
InChI Key: VTMIKDAJLJGGJK-UHFFFAOYSA-N
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Description

4-((2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)benzene-1,2-diol is a synthetic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a benzene ring substituted with a hydroxyl group and a tetrahydroisoquinoline moiety. Tetrahydroisoquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)benzene-1,2-diol typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. In this reaction, phenylethylamine and an aldehyde or ketone undergo cyclization in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The specific conditions for the synthesis of this compound may vary, but common reagents include hydrochloric acid and dimethoxymethane .

Industrial Production Methods

Industrial production of tetrahydroisoquinoline derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of heterogeneous catalysts can improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-((2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)benzene-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential neuroprotective and antimicrobial properties.

    Medicine: Explored for its potential use in the treatment of neurodegenerative disorders and infectious diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-((2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, modulating their activity. For example, it can inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby exerting neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with additional methoxy groups on the benzene ring.

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: A methylated analog with distinct pharmacological properties

Uniqueness

4-((2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)benzene-1,2-diol is unique due to the presence of both hydroxyl groups on the benzene ring and the tetrahydroisoquinoline moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

60951-17-9

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

4-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzene-1,2-diol

InChI

InChI=1S/C17H19NO2/c1-18-9-8-13-4-2-3-5-14(13)15(18)10-12-6-7-16(19)17(20)11-12/h2-7,11,15,19-20H,8-10H2,1H3

InChI Key

VTMIKDAJLJGGJK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC=CC=C2C1CC3=CC(=C(C=C3)O)O

Origin of Product

United States

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